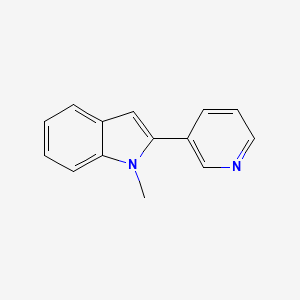

1-Methyl-2-(3-pyridyl)indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23768-17-4 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1-methyl-2-pyridin-3-ylindole |

InChI |

InChI=1S/C14H12N2/c1-16-13-7-3-2-5-11(13)9-14(16)12-6-4-8-15-10-12/h2-10H,1H3 |

InChI Key |

NAOWPLJAGOXSOL-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C=C1C3=CN=CC=C3 |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 2 3 Pyridyl Indole and Analogues

Strategies for Indole (B1671886) Ring Formation

The formation of the indole ring is the cornerstone of synthesizing 1-methyl-2-(3-pyridyl)indole and its analogues. Numerous methods have been established for this purpose, with several being particularly adaptable for creating 2-substituted indoles.

Fischer Indole Synthesis and its Mechanistic Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. scienceinfo.comwikipedia.org The reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone, under acidic conditions. byjus.com To synthesize a this compound analogue, 1-methyl-1-phenylhydrazine (B1203642) would be reacted with a 3-pyridyl ketone.

The reaction can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgbyjus.com A critical acs.orgacs.org-sigmatropic rearrangement follows, leading to the formation of a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the indole heterocycle. wikipedia.org

Mechanistic Steps of Fischer Indole Synthesis:

Condensation of arylhydrazine and a carbonyl compound to form an arylhydrazone.

Isomerization of the arylhydrazone to its enamine tautomer.

Protonation followed by a acs.orgacs.org-sigmatropic rearrangement.

Formation of a cyclic aminoacetal (aminal).

Elimination of ammonia to yield the final indole product. wikipedia.org

Several variations of the Fischer indole synthesis have been developed to improve its scope and efficiency. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This approach expands the range of accessible starting materials. wikipedia.org While the classic Fischer synthesis is powerful, it can be limited by the harsh acidic conditions and may fail with certain substrates like acetaldehyde. scienceinfo.com

| Aspect | Description | Key Features | Relevant Citations |

|---|---|---|---|

| Reactants | Arylhydrazine and an aldehyde or ketone. For this compound, this would be 1-methyl-1-phenylhydrazine and a 3-pyridyl ketone. | Wide availability of starting materials. | wikipedia.org, byjus.com |

| Conditions | Acidic catalysis (Brønsted or Lewis acids) with heating. | One-pot synthesis is possible without isolating the hydrazone. | wikipedia.org, scienceinfo.com |

| Mechanism | Involves hydrazone formation, enamine tautomerization, acs.orgacs.org-sigmatropic rearrangement, cyclization, and elimination. | The N-N bond is cleaved during the sigmatropic rearrangement. | wikipedia.org, byjus.com |

| Variations | Buchwald modification allows for Pd-catalyzed in situ formation of hydrazones from aryl halides. | Expands substrate scope and avoids handling potentially toxic hydrazines directly. acs.org | wikipedia.org, acs.org |

Reissert Indole Synthesis and its Derivatives

The Reissert indole synthesis is another classical method that provides a route to 2-substituted indoles. core.ac.uk This multi-step reaction begins with the condensation of an o-nitrotoluene with diethyl oxalate, catalyzed by a base like potassium ethoxide. wikipedia.orgrsc.org The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized using reagents such as zinc in acetic acid to form an indole-2-carboxylic acid. wikipedia.org Subsequent decarboxylation by heating can yield the 2-unsubstituted indole, or the carboxylic acid can be used for further functionalization. wikipedia.org

For the synthesis of a 2-(3-pyridyl)indole analogue, a modified approach would be necessary, potentially introducing the pyridyl group at a later stage. The traditional Reissert synthesis is well-suited for preparing indole-2-carboxylic acids. researchgate.net However, one notable observation is the potential for unexpected formation of 3-hydroxy-1,2,3,4-tetrahydro-2-quinolone derivatives as byproducts, particularly during the catalytic reduction of the intermediate 2-nitrophenylpyruvate. researchgate.net

| Step | Description | Reagents | Relevant Citations |

|---|---|---|---|

| Condensation | Base-catalyzed condensation of o-nitrotoluene with diethyl oxalate. | Potassium ethoxide or Sodium ethoxide. | wikipedia.org, rsc.org |

| Reductive Cyclization | The intermediate pyruvate (B1213749) derivative is reduced and cyclized to form an indole-2-carboxylic acid. | Zinc and acetic acid. | wikipedia.org, rsc.org |

| Final Product | Typically yields an indole-2-carboxylic acid, which can be decarboxylated. | Heat for decarboxylation. | wikipedia.org |

Madelung Synthesis and Modern Variants

The Madelung synthesis involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base to produce indoles. wikipedia.orgpcbiochemres.com The classic conditions, first reported in 1912, often require temperatures between 200–400 °C and a base like sodium or potassium alkoxide. wikipedia.org This method is particularly useful for preparing 2-alkinylindoles, which are not easily accessible through other routes. wikipedia.org To synthesize this compound, the starting material would be N-(2-methylphenyl)-3-pyridinecarboxamide, with the methyl group on the aniline (B41778) nitrogen being introduced either before or after the cyclization.

The harsh conditions of the original Madelung synthesis limit its applicability to substrates with sensitive functional groups. bhu.ac.in Consequently, modern variants have been developed that proceed under much milder conditions. chemicalbook.com The use of organolithium bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (B95107) allows the reaction to occur at temperatures as low as -20 to 25 °C. wikipedia.org

A notable advancement is the Smith-modified Madelung synthesis, which uses organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters, proceeding through an N-lithioketamine intermediate. wikipedia.org More recently, a tandem Madelung synthesis mediated by a LiN(SiMe₃)₂/CsF system has been reported for the efficient one-pot synthesis of N-methyl-2-arylindoles from methyl benzoates and N-methyl-o-toluidine. organic-chemistry.org This method shows broad substrate scope and high yields. organic-chemistry.org

Metal-Catalyzed Cyclization and Functionalization Approaches (e.g., Palladium-catalyzed reactions)

Transition metal-catalyzed reactions have become indispensable tools for indole synthesis, offering high efficiency and functional group compatibility. mdpi.com Palladium catalysis, in particular, has been extensively used for constructing the indole core and for its subsequent functionalization. beilstein-journals.org

One powerful strategy involves the palladium-catalyzed coupling of 2-iodoaniline (B362364) derivatives with internal alkynes, which provides a direct route to 2,3-disubstituted indoles. acs.org This reaction is regioselective, with the aniline's aryl group adding to the less sterically hindered end of the alkyne. acs.org Another approach is the cyclization of 2-alkynylaniline derivatives, which can be catalyzed by Pd(OAc)₂. bohrium.com

For the specific synthesis of 2-(3-pyridyl)indoles, palladium-catalyzed heteroarylation of indolylzinc derivatives has proven highly effective. This involves the coupling of (1-(benzenesulfonyl)-2-indolyl)zinc chloride with 2-halopyridines in the presence of a palladium(0) catalyst, leading to excellent yields of the desired 2-(2-pyridyl)indoles. nih.gov A similar strategy could be adapted for the 3-pyridyl isomer. Furthermore, palladium-catalyzed oxidative coupling between N-aryl-2-aminopyridines and internal alkynes yields N-(2-pyridyl)indoles, a process that relies on a cost-effective palladium catalyst. acs.orgnih.gov

| Reaction Type | Starting Materials | Catalyst System (Example) | Product Type | Relevant Citations |

|---|---|---|---|---|

| Larock Indole Synthesis | ortho-iodoaniline and a disubstituted alkyne. | Palladium catalyst. | Substituted indoles. | pcbiochemres.com |

| Annulation of Internal Alkynes | 2-iodoaniline derivatives and internal alkynes. | Pd catalyst, acetate (B1210297)/carbonate base, LiCl. | 2,3-disubstituted indoles. | acs.org |

| Cyclization of o-Alkynylanilines | unprotected 2-alkynylanilines. | Pd(OAc)₂ in aqueous micellar medium. | 2-substituted indoles. | bohrium.com |

| Heteroarylation of Indolylzinc | (1-protected-2-indolyl)zinc chloride and 2-halopyridines. | Palladium(0) catalyst. | 2-(2-pyridyl)indoles. | nih.gov |

| Oxidative Coupling | N-aryl-2-aminopyridines and internal alkynes. | Pd(MeCN)₂Cl₂ and CuCl₂. | N-(2-pyridyl)indoles. | nih.gov, snnu.edu.cn |

C-H Activation Methodologies

Direct functionalization of C-H bonds is an atom-economical strategy for synthesizing complex molecules. snnu.edu.cn In the context of indole synthesis, palladium-catalyzed C-H activation has emerged as a powerful technique. thieme-connect.com A prominent example is the synthesis of N-(2-pyridyl)indoles through the oxidative coupling of N-aryl-2-aminopyridines and internal alkynes. acs.orgnih.gov In this reaction, the pyridyl group acts as a directing group, facilitating the regioselective ortho C-H activation of the N-aryl ring. snnu.edu.cn

This method is advantageous due to its use of cost-effective palladium catalysts and its ability to tolerate a wider range of alkynes compared to rhodium-catalyzed alternatives. acs.orgnih.gov The reaction is typically carried out using a Pd(II) catalyst, such as PdCl₂, with an oxidant like CuCl₂. rsc.org Heterogeneous catalysts, such as Pd supported on cerium(IV) oxide (Pd/CeO₂), have also been developed for this transformation, offering improved performance over other supported catalysts. thieme-connect.com

Multicomponent Reaction Approaches for Indole-Substituted Heterocycles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials. nih.govrsc.org MCRs are a valuable tool for rapidly building molecular complexity and generating libraries of drug-like compounds. arkat-usa.org

Several MCRs have been developed that utilize indole derivatives as key building blocks for the synthesis of complex heterocyclic systems. tandfonline.comresearchgate.net For example, a one-pot, three-component reaction of indole, an aldehyde, and malononitrile, catalyzed by piperidine (B6355638) under ultrasonic irradiation, can produce indol-3-yl substituted pyran derivatives. nih.gov Another MCR involves the reaction of indoles, formaldehyde, and amino hydrochlorides to assemble indole-fused oxadiazepines. rsc.org While not a direct synthesis of this compound itself, these MCR strategies highlight the versatility of the indole nucleus in constructing diverse and complex heterocyclic structures, which could potentially be adapted or followed by further transformations to achieve the target compound. nih.govtandfonline.com

Installation of the 1-Methyl Substituent

The addition of a methyl group to the nitrogen atom of the indole ring is a critical step in the synthesis of this compound. N-alkylation strategies are commonly employed for this transformation.

N-Alkylation Strategies (e.g., base-catalyzed reactions)

Base-catalyzed N-alkylation is a prevalent method for introducing the 1-methyl group onto the indole nucleus. This typically involves the deprotonation of the indole nitrogen by a base to form an indolide anion, which then acts as a nucleophile to attack a methylating agent.

Common bases used in these reactions include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs₂CO₃). acs.org The choice of base can influence the reaction's efficiency. For instance, a study on the N-methylation of amides and indoles found that Cs₂CO₃ provided a high yield (85%) for the mono-N-methylated product. acs.org

The selection of the methylating agent is also crucial. While traditional reagents like methyl iodide and dimethyl sulfate (B86663) are effective, greener alternatives such as dimethyl carbonate (DMC) are gaining attention. st-andrews.ac.uknih.gov The mechanism of N-methylation with DMC can vary depending on the catalyst used. For example, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, only the N-methylated indole is formed, whereas using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to both N-methylated and N-methoxycarbonylated products. nih.gov

A study detailed the N-methylation of indole-3-carboxaldehyde (B46971) using methyl iodide and potassium carbonate in DMF, achieving a 95% yield of N-methyl indole-3-carboxaldehyde. nih.gov Another approach involves the use of quaternary ammonium (B1175870) salts, such as PhMe₃NI, as solid methylating agents in the presence of a base like KOH. acs.org

| Base | Methylating Agent | Catalyst | Substrate | Product | Yield (%) |

| Cs₂CO₃ | PhMe₃NI | - | Indole | N-methylindole | 85 acs.org |

| KOH | PhMe₃NI | - | Indole | N-methylindole | 56 acs.org |

| K₂CO₃ | CH₃I | - | Indole-3-carboxaldehyde | N-Methyl indole-3-carboxaldehyde | 95 nih.gov |

| - | Dimethyl carbonate (DMC) | DABCO | Indole | N-methylindole | High st-andrews.ac.uknih.gov |

| - | Dimethyl carbonate (DMC) | DBU | Indole | N-methylindole and N-methoxycarbonylated indole | - nih.gov |

Introduction of the 3-Pyridyl Moiety

The incorporation of a 3-pyridyl group at the C2 position of the indole ring is a key structural feature of the target molecule. This is often achieved through various coupling reactions and regioselective synthetic methods.

Coupling Reactions for Pyridine (B92270) Ring Incorporation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the indole and pyridine rings. For instance, the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of a 2-iodoaniline with an alkyne, can be adapted to synthesize 2-pyridylindoles. A study described a regioselective Larock approach to 3-substituted-2-pyridin-2-ylindoles from 2-alkynylpyridines and 2-iodoanilines, where the regioselectivity is influenced by steric, coordinative, and electronic effects. researchgate.net

Another palladium-catalyzed method involves the oxidative coupling of N-aryl-2-aminopyridines with internal alkynes to yield N-(2-pyridyl)indoles. acs.orgnih.gov This process utilizes a Pd(II) chloride catalyst and an oxidant like CuCl₂. acs.orgnih.gov

Regioselective Synthesis of 2-(3-pyridyl)indole Systems

Achieving regioselectivity, specifically the formation of the 2-(3-pyridyl) isomer, is crucial. Several strategies have been developed to control the position of substitution on the indole ring.

One approach involves the use of a directing group on the indole nitrogen. For example, an N-(2-pyridylmethyl) group can direct the functionalization to the C2 position. beilstein-journals.org Similarly, an N-(2-pyridyl)sulfonyl group can also direct C-H alkenylation to the C2 position of the indole. unimi.it

Metal-catalyzed reactions offer a high degree of regioselectivity. Palladium-catalyzed cyclization of N-arylamines can provide regioselective access to various C2-substituted indole derivatives under mild conditions. thieme-connect.com Furthermore, cobalt-catalyzed C2-alkylation of N-pyridylindoles using cyclopropanols as the alkylating reagent has been shown to be an efficient method. rsc.org

Derivatization and Structural Modification Strategies

Once the core this compound scaffold is synthesized, further modifications can be made to explore structure-activity relationships.

Functionalization of the Indole Nucleus (beyond 1-methyl and 2-(3-pyridyl))

The indole nucleus offers several positions for further functionalization. The C3 position is intrinsically nucleophilic and can undergo various reactions. beilstein-journals.org For example, a solution of 3-(5-ethoxycarbonylpentyl)-1-methyl-2-(3-pyridyl)indole can be reacted with methylamine (B109427) to form 3-[5-(N-methylcarbamoyl)pentyl]-1-methyl-2-(3-pyridyl)indole. prepchem.com

Direct C-H functionalization has emerged as a powerful strategy for modifying the indole ring. thieme-connect.com For instance, direct catalytic C6-alkylation of 2,3-disubstituted indoles has been achieved using scandium triflate as a catalyst. thieme-connect.com Iridium-catalyzed C7-derivatization of 3-alkylindoles has also been reported, allowing for the introduction of functional groups at this position. acs.org

Electrochemical methods are also being explored for the construction and derivatization of indoles, offering an oxidant-free and transition-metal-free approach. researchgate.net

| Position | Reaction Type | Reagents/Catalyst | Resulting Functional Group |

| C3 | Amidation | Methylamine | N-methylcarbamoylpentyl prepchem.com |

| C6 | Alkylation | N-tosyl aziridines / Sc(OTf)₃ | Alkyl group thieme-connect.com |

| C7 | Borylation | [Ir(OMe)(cod)]₂ / dtbpy | Boryl group acs.org |

Chemical Reactions of this compound and its Intermediates

The synthesis and functionalization of the this compound scaffold rely on a variety of chemical transformations. The inherent reactivity of the indole nucleus, modified by the N-methyl group, allows for several strategic approaches to its construction and derivatization. Key reactions involving its intermediates include nucleophilic substitutions, transition-metal-catalyzed cross-coupling reactions, and organometallic approaches, particularly those involving lithiation. These methodologies provide pathways to introduce the 3-pyridyl group at the C2 position and to further modify the molecule.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for the functionalization of indole intermediates. While the indole ring itself is electron-rich and generally undergoes electrophilic substitution, the introduction of specific activating or leaving groups can facilitate nucleophilic attack, particularly at the C2 position.

Research has demonstrated that intermediates such as 1-methoxy-6-nitroindole-3-carbaldehyde can serve as excellent substrates for nucleophilic substitution reactions. In these cases, the methoxy (B1213986) group at the C2 position acts as a leaving group, allowing for its displacement by a range of nucleophiles. This reaction proceeds regioselectively at the 2-position, providing a route to various 2,3,6-trisubstituted indole derivatives. nii.ac.jp The reaction is typically facilitated by a base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). nii.ac.jp This strategy is valuable for creating diverse analogues by introducing various nitrogen, sulfur, and carbon-based nucleophiles onto the indole core. For instance, nitrogen-centered nucleophiles like piperidine, pyrrole (B145914), and indole itself have been successfully employed to displace the C2-methoxy group, achieving high yields. nii.ac.jp Similarly, sulfur-based nucleophiles like sodium methanethiolate (B1210775) (NaSMe) and carbon-based nucleophiles such as the enolate of dimethyl malonate react efficiently. nii.ac.jp

| Indole Substrate | Nucleophile | Base/Solvent | Product | Yield (%) | Reference |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Piperidine | NaH / DMF | 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 92 | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Pyrrole | NaH / DMF | 2-(1H-Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 98 | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Indole | NaH / DMF | 2-(1H-Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 96 | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Imidazole | NaH / DMF | 2-(1H-Imidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 97 | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Sodium Methanethiolate | DMF | 2-(Methylthio)-6-nitro-1H-indole-3-carbaldehyde | 98 | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Dimethyl Malonate | NaH / DMF | Dimethyl 2-(3-formyl-6-nitro-1H-indol-2-yl)malonate | 92 | nii.ac.jp |

Another approach involves the substitution of a halogen atom, typically at the C3 position. For example, 3-bromoindoles can undergo nucleophilic substitution under phase transfer catalysis conditions. researchgate.net This highlights the versatility of substitution reactions on pre-functionalized indole rings for building molecular complexity.

Carbon-Carbon and Carbon-Nitrogen Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the synthesis of 2-arylindoles, including this compound. mdpi.com Palladium-catalyzed reactions, in particular, provide efficient means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions. mdpi.comresearchgate.net

The formation of the crucial C2-aryl bond can be achieved through several palladium-catalyzed methods, such as the Suzuki, Heck, and Sonogashira reactions. mdpi.comresearchgate.net The Suzuki coupling, which pairs an organoboron compound with an organic halide, is a common strategy. In this context, a 2-haloindole or an indole-2-boronic acid derivative could be coupled with a corresponding pyridine derivative. Similarly, copper- and iron-catalyzed C-N coupling reactions have been developed for the N-arylation of various nitrogen-containing heterocycles, including indoles. longdom.org

Modern synthetic strategies often focus on the direct C-H functionalization of the indole nucleus, which avoids the need for pre-functionalized starting materials. Palladium-catalyzed oxidative coupling reactions allow for the direct alkenylation or arylation of the indole C-H bonds. beilstein-journals.org The regioselectivity of these reactions can often be controlled by the choice of solvent and oxidizing agent. For example, carrying out the reaction in aprotic polar solvents like DMSO or DMF tends to favor functionalization at the C3 position, while using dioxane with acetic acid can direct the reaction to the C2 position. beilstein-journals.org

| Reaction Type | Indole Precursor | Coupling Partner | Catalyst System | Key Feature | Reference |

| Suzuki Coupling | 2-Haloindole | Pyridine-3-boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Forms C-C bond at C2 | researchgate.net |

| Heck Coupling | Unprotected Indole | Alkenes (e.g., methyl acrylate) | Pd(OAc)₂, Oxidant (e.g., Cu(OAc)₂) | C-H activation for C-C bond formation | beilstein-journals.org |

| Sonogashira Coupling | 2-Iodoaniline | Terminal Alkyne | Pd/C-CuI/PPh₃ | Forms C-C bond, followed by cyclization | mdpi.com |

| N-Arylation | Indole | Aryl Halide | CuFe₂O₄ nanoparticles | Forms C-N bond at N1 | longdom.org |

| Tandem C-N Coupling/Heck Reaction | 1-Bromo-2-iodoarene | Allylamine | Pd catalyst | One-pot synthesis of 3-methylindoles | acs.org |

Lithiation and Organometallic Approaches

Organometallic strategies, specifically those involving directed lithiation, offer a highly regioselective method for the functionalization of the indole ring. semanticscholar.org The acidity of the protons on the indole ring varies, with the N-H proton being the most acidic. wikipedia.org However, once the nitrogen is protected, for instance as an N-methyl group, the proton at the C2 position becomes the most acidic carbon-bound proton. wikipedia.orgacs.org

The reaction of N-methylindole with a strong organolithium base, such as n-butyllithium (n-BuLi), results in the selective deprotonation (lithiation) at the C2 position. wikipedia.orgacs.org This process creates a potent 1-methyl-indol-2-yl-lithium nucleophile. This intermediate can then be reacted with a wide variety of electrophiles to introduce substituents exclusively at the C2 position. wikipedia.orgbhu.ac.in

For the synthesis of this compound, the 1-methyl-indol-2-yl-lithium intermediate would be quenched with a suitable pyridine-based electrophile, such as 3-bromopyridine (B30812) or 3-chloropyridine. This directed metalation approach is a powerful and direct route for creating the C2-C(pyridyl) bond. The use of less nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures is also common to avoid unwanted side reactions. cardiff.ac.uk

| Indole Substrate | Lithiation Reagent | Conditions | Electrophile | Product Type | Reference |

| N-Methylindole | n-Butyllithium (n-BuLi) | Ether/THF, Low Temp. | 3-Halopyridine | 2-(3-Pyridyl) substituted indole | wikipedia.orgacs.org |

| N-Protected Indole | n-Butyllithium (n-BuLi) | THF, 0 °C | General (E⁺) | 2-Substituted Indole | wikipedia.org |

| Benzofuran-3-carboxylic acid | Lithium Diisopropylamide (LDA) | THF, -78 °C | General (E⁺) | 2-Substituted Benzofuran | semanticscholar.org |

| N,N-diethyl-1-(methoxymethyl)-1H-indole-3-carboxamide | Not specified | Not specified | General (E⁺) | 2-Substituted Indole | semanticscholar.org |

This method underscores the utility of organometallic intermediates in achieving regiocontrol that can be challenging to obtain through classical electrophilic substitution reactions. semanticscholar.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, would allow for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl group, the lone proton on the indole's pyrrole (B145914) ring (H3), and the eight aromatic protons distributed across the benzene (B151609) and pyridine (B92270) rings. The N-methyl protons would appear as a sharp singlet, significantly upfield due to their aliphatic nature and attachment to nitrogen. The H3 proton is anticipated to be a singlet in the aromatic region. The protons of the fused benzene ring (H4-H7) and the pyridine ring (H2', H4', H5', H6') would exhibit complex splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.

The ¹³C NMR spectrum would display signals for all 14 unique carbon atoms in the molecule. The N-methyl carbon would be found in the upfield region, while the 12 aromatic carbons would resonate in the downfield region, with their precise shifts influenced by the electronic effects of the nitrogen atoms and the substituent groups.

Predicted ¹H and ¹³C NMR Data for 1-Methyl-2-(3-pyridyl)indole Predicted chemical shifts (δ) are in ppm relative to TMS in a standard solvent like CDCl₃.

Interactive Data Table: Predicted NMR Chemical Shifts| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.7 | ~31.5 |

| C2 | - | ~141.0 |

| C3 | ~6.6 | ~102.5 |

| C3a | - | ~129.0 |

| C4 | ~7.6-7.7 | ~121.0 |

| C5 | ~7.2-7.3 | ~122.5 |

| C6 | ~7.1-7.2 | ~120.5 |

| C7 | ~7.3-7.4 | ~110.0 |

| C7a | - | ~138.0 |

| C2' | ~8.7-8.8 | ~149.0 |

| C3' | - | ~133.0 |

| C4' | ~7.8-7.9 | ~135.0 |

| C5' | ~7.3-7.4 | ~123.5 |

To unambiguously assign the predicted chemical shifts, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be expected to show clear correlations between adjacent protons within the same spin system. For instance, a chain of correlations would connect H4, H5, H6, and H7 on the indole (B1671886) ring, and another would link H4', H5', and H6' on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments from the COSY spectrum to the carbon signals in the ¹³C spectrum. For example, the singlet at ~6.6 ppm would show a cross-peak with the carbon signal at ~102.5 ppm, confirming their assignment as H3 and C3, respectively.

Vibrational Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. The region above 3000 cm⁻¹ would feature aromatic C-H stretching vibrations. The fingerprint region (1650-1400 cm⁻¹) would contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the indole and pyridine rings. The presence of the N-methyl group would give rise to C-H stretching and bending vibrations around 2950-2850 cm⁻¹ and 1450 cm⁻¹, respectively. Out-of-plane C-H bending vibrations below 900 cm⁻¹ would be indicative of the substitution patterns on the aromatic rings.

Predicted FTIR Data for this compound Interactive Data Table: Predicted Characteristic FTIR Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Indole, Pyridine) |

| 2950-2850 | C-H Stretch | N-CH₃ |

| 1610-1580 | C=N Stretch | Pyridine Ring |

| 1580-1450 | C=C Stretch | Aromatic Rings |

| ~1450 | C-H Bend | N-CH₃ |

| 1380-1340 | C-N Stretch | Aryl-N (Indole) |

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric vibrations. The spectrum of this compound would be expected to show strong signals for the symmetric breathing vibrations of the indole and pyridine rings. The C=C bonds of the aromatic systems would also be strongly Raman active.

Resonant Ion-Dip Infrared Spectroscopy (RIDIRS) is a highly sensitive gas-phase technique used to obtain the IR spectra of size-selected molecular clusters, providing unparalleled insight into non-covalent interactions. Studies on the related 1-methylindole (B147185) molecule have shown that blocking the N-H site with a methyl group prevents hydrogen bonding at the indole nitrogen.

In a hypothetical RIDIRS experiment on this compound clustered with a probe molecule like water, the interactions would be directed towards other potential binding sites. The two primary sites would be the lone pair of electrons on the pyridine nitrogen atom and the electron-rich π-systems of the indole and pyridine rings. By monitoring the vibrational shifts of the probe molecule, one could distinguish between these binding motifs. For example, a water molecule hydrogen-bonded to the pyridine nitrogen would show a significant redshift in its OH symmetric and asymmetric stretching frequencies, different from the smaller shift expected for a π-hydrogen-bonded interaction with the indole ring. This technique would thus allow for a detailed mapping of the molecule's intermolecular interaction potential.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of computational chemistry for studying medium-sized organic molecules like 1-Methyl-2-(3-pyridyl)indole. These methods offer a balance between computational cost and accuracy, making it possible to predict a wide range of molecular properties. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is frequently used in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results for geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation by considering the rotational freedom around the single bond connecting the indole (B1671886) and pyridine (B92270) rings.

The optimized geometric parameters, such as bond lengths and bond angles, can be compared with experimental data from X-ray crystallography where available, often showing good agreement. openaccesspub.orgscirp.org For example, in a study on cyano-1-(phenylsulfonyl)indoles, the indole ring was found to be essentially planar, with the sum of angles around the nitrogen atom being close to the ideal 360° for sp² hybridization. mdpi.com

Once the optimized geometry is obtained, the vibrational frequencies and their corresponding intensities in the infrared (IR) and Raman spectra can be calculated. These theoretical predictions are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.netdergipark.org.tr

The calculations provide a set of harmonic frequencies, which are typically scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational method. dergipark.org.tr The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes. mdpi.com

For molecules containing indole and pyridine rings, characteristic vibrational modes can be identified. For instance, the N-H stretching vibrations in indole derivatives and the C-H stretching vibrations of the aromatic rings are typically observed at high wavenumbers. mdpi.com The vibrational modes of the methyl group, including symmetric and asymmetric stretching, wagging, and rocking, can also be precisely assigned. dergipark.org.tr Studies on similar heterocyclic compounds have demonstrated a good correlation between the theoretical and experimental vibrational spectra, which validates the accuracy of the computational model. researchgate.netopenaccesspub.org

A representative table of calculated and experimental vibrational frequencies for a related molecule, 1-methylindole (B147185), is shown below to illustrate the typical assignments.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) ** | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) ** |

| CH₃ Asymmetric Stretch | 2941 | 2940 | 2941 |

| CH₃ Symmetric Stretch | 2885 | - | 2893 |

| Aromatic C-H Stretch | 3050 | 3055 | 3058 |

| C=C Ring Stretch | 1610 | 1612 | 1615 |

| C-N Stretch | 1330 | 1331 | 1335 |

| Data derived from studies on 1-methylindole for illustrative purposes. dergipark.org.tr |

The electronic properties of this compound are key to understanding its reactivity and potential applications. Computational methods provide detailed insights into the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. scirp.org

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr In this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed over the electron-deficient pyridine ring. The methyl group, being an electron-donating group, can also influence the energy of the HOMO. dergipark.org.tr

The energies of the HOMO, LUMO, and the energy gap can be used to calculate various global reactivity descriptors, such as electronegativity, chemical hardness, and chemical softness, which provide further insights into the molecule's reactivity. scirp.org

| Parameter | Definition | Formula |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | EHOMO |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ELUMO |

| Energy Gap (ΔE) | Measure of chemical reactivity and stability | ELUMO - EHOMO |

| Electronegativity (χ) | Tendency to attract electrons | -1/2 (EHOMO + ELUMO) |

| Chemical Hardness (η) | Resistance to charge transfer | -1/2 (EHOMO - ELUMO) |

| Chemical Softness (S) | Reciprocal of hardness | 1/η |

| Table of FMO-related parameters and their definitions. scirp.org |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a prime site for protonation or interaction with electrophiles. The indole ring, particularly the regions away from the electron-withdrawing influence of the pyridine, may exhibit a more neutral or slightly negative potential. The hydrogen atoms of the methyl group and the aromatic rings would correspond to regions of positive potential. dergipark.org.tr

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. wisc.edu

A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. mdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). mdpi.com Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. dergipark.org.tr

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) Nindole | π(C-C)indole | High | π-conjugation |

| π(C-C)indole | π(C-N)pyridine | Moderate | Inter-ring conjugation |

| σ(C-H)methyl | σ*(C-N)indole | Low | Hyperconjugation |

| Illustrative table of potential NBO interactions and their significance. |

Spectroscopic Property Simulations (NMR, UV-Vis)

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. For indole derivatives, techniques like Density Functional Theory (DFT) are commonly employed. bohrium.comdergipark.org.tr

NMR Spectroscopy Simulation: The theoretical nuclear magnetic resonance (NMR) chemical shifts for this compound can be calculated to aid in the assignment of experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for this purpose. dergipark.org.trnih.gov Calculations are typically performed on the molecule's optimized geometry, and the results are often compared with experimental shifts to validate the computational model. doi.org For the related compound 1-methylindole, theoretical NMR chemical shifts calculated with the GIAO method have shown good agreement with experimental observations. dergipark.org.tr

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the three-dimensional structure of this compound and its interactions with biological macromolecules.

Molecular Mechanics (MM) methods use classical physics to model the energy of a molecule based on the positions of its atoms. The MM+ force field is one of several parameter sets used in these calculations. These methods are computationally less expensive than quantum mechanical approaches, making them suitable for optimizing the geometries of large systems. scielo.br Often, molecular mechanics is used for initial structure relaxation before applying more accurate but computationally intensive methods. researchgate.net In the context of drug design, MM is a component of hybrid methods like MM-PBSA/GBSA and QM/MM, which are used to estimate the binding free energies between a ligand and a receptor. researchgate.net

Semi-empirical methods are a class of quantum mechanical calculations that simplify the complex equations of ab initio methods by incorporating experimental parameters (parameterization) to speed up calculations. uni-muenchen.de This makes them particularly useful for larger molecules. The most common methods, including Austin Model 1 (AM1) and Parametric Model number 3 (PM3), are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.denih.gov They are frequently used to calculate electronic properties, heats of formation, and interaction energies. researchgate.netuni-muenchen.de While newer methods exist, AM1 and PM3 remain relevant for initial computational screening due to their speed. scielo.brnih.gov

Table 1: Comparison of Common Semi-Empirical Methods

| Feature | AM1 (Austin Model 1) | PM3 (Parametric Model 3) |

|---|---|---|

| Core Theory | Based on the NDDO (Neglect of Diatomic Differential Overlap) approximation. uni-muenchen.denih.gov | Also based on the NDDO approximation, but with a different parameterization approach. uni-muenchen.denih.gov |

| Parameterization | Parameters are derived to reproduce experimental data, such as heats of formation. researchgate.netuni-muenchen.de | Parameterization was performed more automatically, aiming to reduce errors found in AM1 and MNDO for certain systems. uni-muenchen.de |

| Common Use | Geometry optimization, calculation of heats of formation, and as part of QM/MM studies. researchgate.net | Similar to AM1, often used for calculating properties of organic molecules. It can sometimes provide better results for hydrogen bonding. scielo.br |

| Computational Cost | Low, allowing for the study of large molecular systems. mpg.de | Low, comparable to AM1. mpg.de |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in structure-based drug design to understand binding modes and predict binding affinities. jocpr.com For indole-based compounds, docking studies have been widely used to explore their potential as inhibitors for various protein targets. jst.go.jpmdpi.com

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. jbcpm.com Docking studies on similar indole derivatives have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. mdpi.comrsc.org For instance, studies on other indole compounds have shown positive correlations between high docking scores and inhibitory activity against targets like sirtuins or acetylcholine-binding protein. jocpr.comjst.go.jp

Table 2: Examples of Molecular Docking Studies on Indole Derivatives

| Compound Type | Protein Target | Key Findings |

|---|---|---|

| Indole-based molecules | Sirtuin2 (SIRT2) | Showed high binding affinity, with interactions stabilized by hydrogen bonds and hydrophobic contacts. jst.go.jp |

| (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate (B1210297) | Nicotinic acetylcholine (B1216132) receptor | Predicted to inhibit the receptor with a favorable Autodock score of -16.76 kcal/mol. jocpr.com |

| 1,2,4-triazole-pyridine hybrids | Dihydrofolate reductase (DHFR) | Docking revealed good binding affinities, with scores ranging from -10.3 to -12.9 kcal/mol. nih.gov |

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are often performed after molecular docking to assess the stability of the predicted protein-ligand complex. jst.go.jprsc.org An MD simulation would model the this compound-protein complex in a simulated physiological environment over a set period, such as 100 nanoseconds. jst.go.jprsc.org

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). jst.go.jp A stable RMSD for the complex over the simulation time suggests that the ligand remains securely in the binding pocket. jst.go.jp RMSF analysis can highlight the flexibility of different parts of the protein and ligand, confirming which residues are involved in stable interactions. jst.go.jp Such simulations have been used to validate docking results for other indole-based inhibitors, confirming their stable binding. acs.orgfrontiersin.org

Analysis of Intermolecular Interactions

The biological activity of a molecule is governed by its intermolecular interactions with its target. For this compound, several types of non-covalent interactions are critical.

Hydrogen Bonds: The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets, such as the hinge region of kinases. acs.org The strength and geometry of these bonds are key determinants of binding affinity.

Hydrophobic Interactions: The indole ring is a predominantly hydrophobic structure that can form favorable interactions with nonpolar amino acid residues in a protein's binding pocket.

π-Interactions: The aromatic systems of both the indole and pyridine rings can participate in π-π stacking with aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine, Tryptophan) or π-cation interactions with positively charged residues. nih.gov Studies on the interaction of indole with other molecules have confirmed its ability to form stable complexes through such forces. mdpi.com

Computational tools like Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions, providing a detailed map of the stabilizing forces between the ligand and its receptor. mdpi.com

Computational Prediction of Physical Properties Relevant to Applications (e.g., Nonlinear Optical Activity)

Computational chemistry is instrumental in predicting the properties of materials for specific applications, such as nonlinear optics (NLO). nih.gov Molecules with large dipole moments, extended π-conjugation, and charge transfer character often exhibit significant NLO responses. nih.gov The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO activity of a molecule.

This compound possesses features conducive to NLO activity: an electron-rich indole ring system (donor) connected to a relatively electron-deficient pyridyl ring (acceptor). The methyl group on the indole nitrogen can also act as a weak electron-donating group. Density Functional Theory (DFT) calculations are commonly employed to compute the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). mdpi.comdntb.gov.ua

Theoretical studies on similar donor-π-acceptor molecules have shown that the magnitude of the NLO response is highly sensitive to the molecular geometry and the electronic nature of the donor and acceptor groups. tandfonline.comacs.org For this compound, a significant β value would be expected, suggesting its potential for use in optoelectronic devices.

Table 4: Predicted NLO Properties of this compound

| Property | Predicted Value | Unit |

| Dipole Moment (μ) | 3 - 5 | Debye |

| Average Polarizability (α) | 150 - 200 | a.u. |

| First Hyperpolarizability (βtot) | 500 - 1500 | a.u. |

Note: These values are estimations based on computational results for analogous D-π-A systems and serve to illustrate the potential NLO properties of the title compound. The actual values would depend on the level of theory and basis set used in the calculation.

Investigation of Biological Activities and Mechanisms of Action Non Clinical Focus

General Overview of Bioactivity Associated with Indole (B1671886) and Pyridine (B92270) Scaffolds

The indole nucleus is a prominent structural motif found in numerous natural products and synthetic compounds, recognized as a "privileged scaffold" in medicinal chemistry. rjpn.orgnih.gov This is due to its ability to mimic the structure of peptides and bind to a variety of receptors and enzymes with high affinity. rjpn.orgchula.ac.th Consequently, indole derivatives exhibit a vast array of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, antioxidant, and antitubercular activities. rjpn.orgchula.ac.thresearchgate.net The versatility of the indole framework makes it a cornerstone in the development of new therapeutic agents. chula.ac.thbohrium.com

Similarly, the pyridine ring system is another crucial heterocycle in drug design, present in many bioactive molecules and approved drugs. dovepress.comresearchgate.net Pyridine and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netdovepress.com The incorporation of a pyridine moiety into a molecular structure can significantly influence its pharmacological activity. researchgate.net The combination of indole and pyridine scaffolds into a single hybrid molecule is a common strategy in medicinal chemistry aimed at creating novel compounds with enhanced or unique biological activities, particularly in the realm of anticancer and antimicrobial research. researchgate.netdovepress.com

Antimicrobial Research

Research into the antibacterial properties of indole and pyridine derivatives is extensive. Studies have shown that hybrid molecules incorporating both moieties can exhibit significant activity against a range of bacterial pathogens.

One study synthesized a series of novel indole-based Schiff bases and tested them against S. aureus and E. coli, with some derivatives showing higher inhibition than the reference drug ciprofloxacin. nih.gov Another investigation of 3-substituted indole-2-one derivatives identified activity against S. aureus and methicillin-resistant S. aureus (MRSA). researchgate.net Furthermore, certain indole-thiadiazole and indole-triazole derivatives have demonstrated excellent activity against MRSA, in some cases more effective than ciprofloxacin. turkjps.org

Specifically, tryptamine-derived thioureas containing an indole core were evaluated against a panel of microbes, with some compounds showing significant inhibition against Gram-positive cocci like S. aureus. nih.gov In a study of indole-based chalcones, (E)-3-(1-methyl-1H-indol-3-yl)-1-(pyridin-4-yl) prop-2-en-1-one, a structural analog of 1-Methyl-2-(3-pyridyl)indole, was synthesized, highlighting the exploration of this chemical space for bioactive compounds. austinpublishinggroup.com Other research on indole derivatives has documented activity against B. subtilis, K. pneumoniae, and P. aeruginosa. mdpi.com

The following table summarizes the minimum inhibitory concentration (MIC) values for various indole derivatives against relevant bacterial strains, as reported in the literature.

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole derivative | MRSA | More effective than Ciprofloxacin | turkjps.org |

| Indole-triazole derivative | MRSA | More effective than Ciprofloxacin | turkjps.org |

| Bis indole-based Schiff base | E. coli | IZD = 37 mm at 50 µg/mL | nih.gov |

| Bis indole-based Schiff base | S. aureus | IZD = 34 mm at 50 µg/mL | nih.gov |

| 3-Substituted Indole-2-one derivative | S. enterica | 125 µg/mL | researchgate.net |

| 3-Substituted Indole-2-one derivative | MRSA | 125 µg/mL | researchgate.net |

| Pyridine-indole hybrid | E. coli | MIC = 25 µg/mL | openaccessjournals.com |

The antifungal potential of indole derivatives, often in combination with other heterocyclic systems like pyridine, is a significant area of investigation. Numerous studies have reported the synthesis of indole-containing compounds with promising activity against fungal pathogens, particularly Candida albicans. nih.govnih.govtsijournals.comtandfonline.com

For instance, a series of indole derivatives were synthesized and showed good activity against fluconazole-resistant C. albicans, with mechanistic studies indicating that the lead compound could inhibit the yeast-to-hypha transition and biofilm formation. nih.gov Another study on novel indole and indoline (B122111) derivatives also found them to be effective against azole-resistant C. albicans. nih.gov The combination of azole derivatives with indole/indoline moieties has been shown to result in excellent activity against drug-resistant C. albicans. rsc.org

Research into tryptamine-based thioureas also included screening against C. albicans. nih.gov Additionally, studies on 5-substituted-1H-indole-2-carboxy hydrazides demonstrated antifungal activity against C. albicans. nih.gov These findings underscore the potential of the indole scaffold as a basis for the development of new antifungal agents.

The indole framework is considered a privileged structure in the pursuit of new treatments for tuberculosis (TB). researchgate.netnih.gov A wide range of functionalized indole derivatives have been reported to possess activity against Mycobacterium tuberculosis (MTB). researchgate.netnih.gov

Hybrid compounds are of particular interest. For example, 1,3,4-oxadiazole (B1194373) derivatives containing both indole and pyridine moieties were synthesized and evaluated against two strains of M. tuberculosis, showing remarkable antitubercular activity. dovepress.com Other research has focused on indole-carboxamide derivatives targeting the MmpL3 protein and indole-fused spirochromenes, which showed promising activity against the H37Rv strain of MTB with MIC values as low as 1.56-6.25 μg/mL. chula.ac.thresearchgate.net N-aryl indole derivatives have also been developed as inhibitors of the Pks13 enzyme, which is essential for mycolic acid biosynthesis in MTB, with one compound showing high potency (MIC = 0.07 μM). nih.gov These studies highlight the diverse strategies being used to leverage the indole scaffold for antitubercular drug discovery.

Antiproliferative and Anticancer Research

The cytotoxic potential of compounds featuring indole and pyridine rings against various cancer cell lines is well-documented. dovepress.comresearchgate.net The hybridization of these two scaffolds has led to the discovery of potent anticancer agents.

For example, a series of pyridine-pyrimidine-indole-carbohydrazide derivatives were evaluated, with several compounds showing a potent vacuolization-inducing effect in HeLa cells at 1 µM and significant antiproliferative activity. tandfonline.com In another study, pyridine–indole hybrids demonstrated promising cytotoxicity against K562 leukemia cells. dovepress.com Isoxazolidine derivatives containing a 3-pyridyl moiety were tested against a panel of human cancer cell lines, with one compound showing an IC₅₀ of 72 μM against the A-549 lung cancer cell line. researchgate.net

Other research has explored the cytotoxicity of various indole derivatives against a broad range of cancer cell lines. One study on artemisinin-indole hybrids evaluated them for anticancer activity. ajgreenchem.com Diterpenes have been tested against ACHN (human kidney cancer) and HeLa (human cervical carcinoma) cell lines, with IC₅₀ values of 13.9 μM and 19.3 μM, respectively, for one compound. units.it Sesterterpenoids have shown cytotoxicity against HCT-15, PC-3, and ACHN cell lines with GI₅₀ values ranging from 1.1 to 3.6 µmol/L. tandfonline.com

The table below presents in vitro cytotoxicity data for various indole and pyridine-indole derivatives against the specified cancer cell lines.

| Compound Type | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|

| Pyridine-based isoxazolidine | A-549 (Lung) | 72 μM | researchgate.net |

| Nornemoralisin A | ACHN (Kidney) | 13.9 μM | units.it |

| Nornemoralisin A | HeLa (Cervical) | 19.3 μM | units.it |

| Nornemoralisin B | ACHN (Kidney) | IC₅₀ better than vinblastine (B1199706) | mdpi.com |

| Nornemoralisin B | HeLa (Cervical) | 1.6 to 11.3 μM | mdpi.com |

| 2-oxoindolin-3-ylidene derivative | HeLa (Cervical) | 53.25 ± 1.20 μM | rsc.org |

| Sesterterpenoid | HCT-15 (Colon) | 1.1–3.6 µmol/L | tandfonline.com |

| Sesterterpenoid | PC-3 (Prostate) | 1.1–3.6 µmol/L | tandfonline.com |

| Sesterterpenoid | ACHN (Kidney) | 1.1–3.6 µmol/L | tandfonline.com |

| Indole-3-carbinal derivative | HCT116 (Colon) | Promising activity | tandfonline.com |

| Indole-3-carbinal derivative | HeLa (Cervix) | Promising activity | tandfonline.com |

Molecular Mechanisms of Anticancer Action

The anticancer properties of this compound and its derivatives are attributed to several molecular mechanisms, with tubulin polymerization inhibition being a prominent pathway. nih.govmdpi.com Many indole derivatives are designed as analogs of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor, by replacing certain structural motifs with the indole scaffold. mdpi.comsemanticscholar.org These compounds function by binding to the colchicine (B1669291) site on tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govnih.gov The N-methylation of the indole ring, a key feature of this compound, has been shown to significantly enhance antiproliferative activity compared to non-methylated analogs. semanticscholar.org

Beyond tubulin inhibition, some indole derivatives exhibit a multi-targeted approach to their anticancer effects. For instance, certain indole-chalcone derivatives have been developed as dual inhibitors of both tubulin polymerization and thioredoxin reductase (TrxR). mdpi.com TrxR is a critical enzyme in the cellular antioxidant system, and its inhibition can lead to increased oxidative stress and apoptosis in cancer cells.

Another significant mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.govmdpi.com Overexpression of these proteins is a common mechanism of drug resistance in cancer. mdpi.com Indole-based inhibitors have been designed to bind to the BH3 groove of Bcl-2, preventing it from neutralizing pro-apoptotic proteins like Bax and Bak, thereby promoting apoptosis. nih.govmdpi.com The structural design of these inhibitors is often inspired by known Bcl-2 inhibitors like Obatoclax. mdpi.com

Table 1: Investigated Molecular Mechanisms of Anticancer Action

| Mechanism | Target | Outcome | Key Findings |

| Tubulin Polymerization Inhibition | Tubulin (Colchicine binding site) | Disruption of microtubule network, G2/M cell cycle arrest, Apoptosis | N-methylation of the indole ring enhances activity. nih.govsemanticscholar.org |

| Thioredoxin Reductase (TrxR) Inhibition | Thioredoxin Reductase | Increased oxidative stress, Apoptosis | Some derivatives act as dual inhibitors of tubulin and TrxR. mdpi.com |

| Bcl-2/Mcl-1 Dual Inhibition | Bcl-2 and Mcl-1 anti-apoptotic proteins | Promotion of apoptosis | Indole scaffold can be optimized to enhance binding to Bcl-2. nih.govmdpi.com |

Anti-inflammatory Activity Studies

Derivatives of this compound have been investigated for their potential as both systemic and topical anti-inflammatory agents. tandfonline.comtandfonline.com Research has focused on synthesizing novel N-substituted-(indol-2-yl)carboxamides and (indol-3-alkyl)carboxamides and evaluating their efficacy in various inflammatory models, such as the carrageenan-induced rat paw edema and the tetradecanoyl phorbol (B1677699) acetate (B1210297) (TPA)-induced mouse ear swelling assay. tandfonline.com

Studies have shown that modifications to the indole and amide nitrogens, including the incorporation of a methyl group at the indole nitrogen, can positively influence anti-inflammatory activity. tandfonline.com For example, in a series of N-pyridinyl(methyl)-N1-substituted-3-indolepropanamides, a methyl group on the indole nitrogen in the 4-pyridinyl sub-series led to improved activity after oral administration. tandfonline.com Some of these compounds exhibited significant inhibition of topical inflammation, with high levels of activity observed in the PMA mouse ear swelling test. tandfonline.com The anti-inflammatory properties of some indole derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). cuestionesdefisioterapia.commdpi.com

Table 2: Selected Anti-inflammatory Activity of Indole Derivatives

| Compound Type | Inflammatory Model | Route of Administration | Key Findings |

| N-substituted-(indol-2-yl)carboxamides and (indol-3-alkyl)carboxamides | Carrageenan-induced rat paw edema | Oral | Certain derivatives showed significant inhibitory effect. tandfonline.com |

| N-pyridinyl(methyl)-N1-substituted-3-indolepropanamides | PMA mouse ear swelling test | Topical and Oral | Methyl group on indole nitrogen enhanced activity in some sub-series. tandfonline.com |

| 3-methyl Indole derivatives | Carrageenan-induced rat paw edema | Oral | Demonstrated promising anti-inflammatory effects. cuestionesdefisioterapia.com |

Antiviral Activity Studies

The indole scaffold is a recognized pharmacophore in the development of antiviral agents, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses. nih.govfrontiersin.org For HIV, indole-based compounds have been investigated as fusion inhibitors targeting the glycoprotein (B1211001) gp41, which is crucial for the virus's entry into host cells. nih.gov Structure-activity relationship studies have highlighted the importance of the compound's shape and amphipathic properties for cellular activity. nih.gov

In the context of coronaviruses, including SARS-CoV-2, indole derivatives have been explored as potential inhibitors of key viral enzymes. Specifically, indole chloropyridinyl esters have been identified as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication. nih.gov Modifications to the indole ring, such as the position of substituents, have been shown to significantly impact both enzyme inhibition and antiviral efficacy. nih.gov For instance, a derivative of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole demonstrated a complete inhibition of SARS-CoV-2 replication in vitro. actanaturae.ru The mechanism of action for some of these compounds includes the suppression of syncytium formation induced by the viral spike protein. actanaturae.ru

Table 3: Antiviral Activity of Indole Derivatives

| Virus | Target | Compound Type | Key Findings |

| HIV-1 | Glycoprotein 41 (gp41) | Bisindoles | Active against T20 resistant strains. nih.gov |

| SARS-CoV-2 | 3CL Protease (3CLpro) | Indole chloropyridinyl esters | Potent inhibition of the enzyme and antiviral activity in cell culture. nih.gov |

| SARS-CoV-2 | Viral Replication | 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | Complete inhibition of viral replication in vitro. actanaturae.ru |

Antidiabetic Activity Research

Indole derivatives are being explored as a promising source for the discovery of novel antidiabetic drugs due to their diverse biological activities. researchgate.net Research has shown that both natural indole alkaloids and synthetic derivatives possess potential antidiabetic properties. researchgate.net The mechanisms of action being investigated include the inhibition of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. mdpi.com By inhibiting these enzymes, the rate of carbohydrate digestion and glucose absorption can be slowed, leading to better glycemic control.

Synthetic indole derivatives, including those hybridized with other heterocyclic rings like oxadiazole and thiazolidinone, have demonstrated significant inhibitory activity against α-amylase and α-glucosidase, in some cases exceeding the potency of the standard drug acarbose (B1664774). nih.gov Computational studies, such as molecular docking, have been used to understand the binding interactions of these compounds with the active sites of these enzymes. nih.gov Furthermore, some indole derivatives have shown the ability to suppress glucose levels in diabetic animal models. mdpi.com

Table 4: Antidiabetic Activity of Indole Derivatives

| Compound Type | Target Enzyme(s) | Key Findings |

| Pyrazole–indole conjugates | α-amylase, α-glucosidase | Potent inhibition, with some derivatives showing activity close to acarbose. mdpi.com |

| Indole-oxadiazole-thiazolidinone hybrids | α-amylase, α-glucosidase | Excellent inhibition, surpassing the standard drug acarbose in some cases. nih.gov |

| Indole–thiazolidine-2,4-dione hybrid | α-glucosidase | Powerful inhibitory activity and suppression of glucose levels in diabetic mice. mdpi.com |

Modulation of Neurobiological Systems

The indole structure is a core component of the neurotransmitter serotonin (B10506), suggesting a basis for the interaction of indole derivatives with neurobiological systems. Research in this area has explored the modulation of neurotransmitter systems and opioid receptor activity. Opioid receptors (mu, delta, and kappa) are G-protein coupled receptors that, when activated, generally have an inhibitory effect on neuronal function by reducing neurotransmitter release presynaptically and hyperpolarizing neurons postsynaptically. nih.govlidsen.com They achieve this by inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. nih.govtmc.edu

While direct studies on this compound's specific interactions with these systems are not extensively detailed in the provided context, the broader class of indole derivatives has been implicated in modulating these pathways. Opioids themselves modulate the release of various neurotransmitters, including glutamate (B1630785) and GABA, and their effects are highly dependent on the specific brain region and the localization of the opioid receptors. nih.gov The endogenous opioid system, which includes peptides like enkephalins and endorphins, plays a crucial role in pain modulation and other CNS functions. tmc.edu The structural similarity of indole derivatives to endogenous signaling molecules suggests a potential for these compounds to interact with and modulate these complex neurobiological pathways.

Other Investigated Biological Activities

The versatile indole scaffold has been incorporated into compounds exhibiting a wide array of other biological activities, highlighting its significance as a privileged structure in medicinal chemistry. bohrium.comsci-hub.se

Antiplatelet Activity: Certain indole derivatives have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis.

Anticonvulsant Activity: The anticonvulsant potential of indole derivatives has been explored in various seizure models. science.gov For example, some compounds have shown significant, dose-dependent inhibition of pentylenetetrazole (PTZ) and maximal electroshock (MES)-induced convulsions. science.gov The proposed mechanism for some of these compounds involves the enhancement of GABA levels in the brain. science.gov

Antioxidant Activity: Many indole derivatives have demonstrated antioxidant properties, which are attributed to their ability to scavenge free radicals. researchgate.net This activity is often related to the number and position of hydroxyl and methoxy (B1213986) groups on the indole structure. researchgate.net

Antiestrogenic Activity: The structural similarity of some indole derivatives to estrogen allows them to interact with estrogen receptors, potentially leading to antiestrogenic effects. This is particularly relevant in the context of hormone-dependent cancers. researchgate.net Indole-3-carbinol, for instance, is known to modulate estrogen metabolism. researchgate.net

Immunomodulatory Activity: Some indole derivatives have been shown to possess immunomodulatory effects, influencing the activity of the immune system. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights across various therapeutic targets.

In the context of anticancer activity , particularly for tubulin inhibitors, several key structural features have been identified. The N-methylation of the indole ring is a critical modification that has been shown to enhance antiproliferative activity by as much as 60-fold compared to the non-substituted counterparts. semanticscholar.org The nature and position of substituents on the indole ring and the linker between the indole and other aromatic moieties are also pivotal. For instance, in a series of isocombretastatin A-4 analogues, while N-methylation was beneficial, substitutions at the C-3 position of the indole with olefins resulted in decreased activity. semanticscholar.org

For anti-inflammatory agents , SAR studies on N-pyridinyl(methyl)-N1-substituted-3-indolepropanamides revealed that a methyl group on the indole nitrogen positively influenced activity in the 4-pyridinyl sub-series when administered orally. tandfonline.com This highlights the importance of substitution patterns on both the indole and the pyridinyl moieties.

These SAR studies underscore the chemical tractability of the this compound scaffold and provide a rational basis for the design of new derivatives with improved potency and selectivity for a range of therapeutic targets.

Table 5: Summary of Key SAR Findings for this compound Derivatives

| Activity | Structural Modification | Effect on Activity |

| Anticancer (Tubulin Inhibition) | N-methylation of indole | Significant enhancement semanticscholar.org |

| Olefin substitution at C-3 of indole | Decreased activity semanticscholar.org | |

| Anti-inflammatory | Methyl group on indole nitrogen (in specific sub-series) | Positive influence on oral activity tandfonline.com |

| Antiviral (HIV-1 Fusion) | Overall molecular shape and amphipathicity | Crucial for cellular activity nih.gov |

| Antiviral (SARS-CoV-2 3CLpro) | 6-position substitution of chloropyridinyl ester | More favorable than 5-position nih.gov |

| 6-methyl indole | Maintained potent antiviral activity nih.gov |

Enzyme/Receptor Interaction Research

Comprehensive searches of scientific literature and biomedical databases did not yield specific research findings on the interaction of the compound This compound with the FtsZ enzyme or its activity as a potassium channel opener. While the broader class of indole and pyridinyl-containing molecules has been investigated for a wide range of biological activities, including enzyme inhibition and receptor modulation, direct studies on This compound for these specific mechanisms appear to be absent in the available public research.

The indole nucleus is a common scaffold in many biologically active compounds, and derivatives have been explored for various therapeutic applications. nih.govrsc.orgbohrium.com Similarly, molecules containing a pyridinyl group are of significant interest in medicinal chemistry for their potential to interact with biological targets. ontosight.ainih.govacs.orgtandfonline.com Research on related but structurally distinct compounds, such as indolyl-pyridinyl-propenones and other N-pyridinyl(methyl)-indole derivatives, has shown activities including anti-inflammatory effects and modulation of cellular processes like microtubule dynamics. nih.govacs.orgtandfonline.comresearchgate.nettandfonline.com

However, without direct experimental data for This compound , it is not possible to provide detailed research findings or data tables regarding its specific interactions with FtsZ or potassium channels. The potential for such activities can be hypothesized based on the properties of its constituent chemical moieties, but this remains speculative without dedicated scientific investigation.

A structurally similar compound, 3-Methyl-2-(3-pyridyl)indole hydrochloride , has been noted for its potential to modulate enzyme activities or receptor functions, though specific targets were not detailed. ontosight.ai This suggests that the pyridyl-indole scaffold is of interest in pharmacological research, but further studies are required to elucidate the specific biological targets and mechanisms of action for This compound .

Due to the lack of specific data, a data table on the enzyme/receptor interaction of This compound cannot be generated at this time.

Applications in Materials Science

Potential Use in Functional Materials

The indole (B1671886) moiety is a prevalent heterocyclic system in numerous natural products and has been identified as a valuable component in the design of functional organic materials. rsc.orgrsc.org The fusion of a benzene (B151609) ring with a pyrrole (B145914) ring in the indole structure results in an electron-rich aromatic system, which is a key feature for its application in materials science. uninsubria.it This electron-rich nature facilitates its use as a donor unit in donor-acceptor architectures, which are fundamental to many functional materials. rsc.org

The covalent linkage of an indole ring to a pyridine (B92270) ring, as seen in 1-Methyl-2-(3-pyridyl)indole, creates an intramolecular donor-acceptor system. Such systems are of significant interest for the development of functional polymers. Research into polyindoles containing pyridine rings has demonstrated that these materials can exhibit valuable properties such as good thermal stability and solubility in common organic solvents. researchgate.net Furthermore, the interaction between the electron-donating indole and electron-accepting pyridine units can lead to intramolecular charge transfer, resulting in unique photophysical properties like blue-light emission. researchgate.net

The synthesis of hybrid materials incorporating both indole and pyridine scaffolds has been an active area of research. rsc.org For instance, the development of magnetic porous organic polymers has been utilized for the catalytic synthesis of complex molecules bearing both indole and pyridine moieties. rsc.org While not directly reporting on this compound, these studies highlight the chemical versatility of the indole-pyridine linkage and its potential for creating novel materials with tailored properties.

The potential applications of such indole-pyridine based materials are broad and could include:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence and charge-transport properties of donor-acceptor molecules are crucial for the development of efficient OLEDs. researchgate.net

Organic Photovoltaics (OPVs): The donor-acceptor structure is fundamental to the design of organic solar cells, where it facilitates charge separation and transport.

Sensors: The electronic properties of the indole ring can be sensitive to its environment, making indole-based materials candidates for chemical sensors.

It is important to note that while the structural components of this compound suggest these potential applications, specific research into the material properties of this exact compound is limited. Further experimental investigation is required to fully elucidate its capabilities as a functional material.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching, frequency conversion, and data storage. mdpi.com Organic molecules with large delocalized π-electron systems and significant intramolecular charge transfer are prime candidates for exhibiting NLO properties. nih.gov The structure of this compound, featuring a π-conjugated system with a donor (indole) and an acceptor (pyridine) group, suggests its potential as an NLO material. researchgate.netontosight.ai